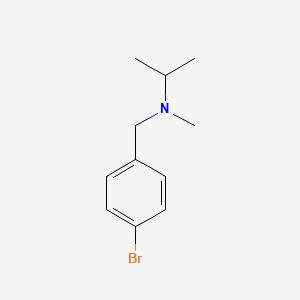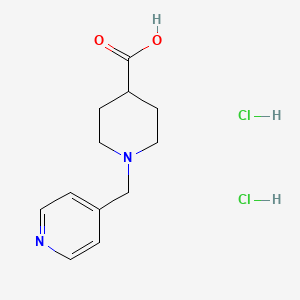
(4-((Neopentyloxy)sulfonyl)phenyl)boronic acid
Übersicht
Beschreibung
4-(Neopentyloxysulfonyl)phenylboronic acid is a monosulfonic acid building block used in organic synthesis. It is known for its role in the synthesis of water-soluble dibenzothiophene and dibenzothiophene S-oxide derivatives . The compound has a molecular formula of C11H17BO5S and a molecular weight of 272.1 g/mol .
Wirkmechanismus
Target of Action
4-(Neopentyloxysulfonyl)phenylboronic acid is a monosulfonic acid that has been used as a building block in the synthesis of water-soluble dibenzothiophene (DBT) and dibenzothiophene S-oxide (DBTO) derivatives . The primary targets of this compound are therefore DBT and DBTO molecules.
Result of Action
The primary result of the action of 4-(Neopentyloxysulfonyl)phenylboronic acid is the synthesis of water-soluble DBT and DBTO derivatives . These derivatives may have different properties and biological activities compared to their parent compounds.
Vorbereitungsmethoden
Die Synthese von 4-(Neopentyloxysulfonyl)phenylboronsäure beinhaltet typischerweise die Reaktion von 4-Bromphenylboronsäure mit Neopentyl-Sulfonylchlorid unter basischen Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Triethylamin oder Natriumhydroxid durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt . Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind.
Analyse Chemischer Reaktionen
4-(Neopentyloxysulfonyl)phenylboronsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in eine Sulfid- oder Thiolgruppe umwandeln.
Substitution: Die Boronsäuregruppe kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Palladiumkatalysatoren für Kupplungsreaktionen . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören substituierte Phenylboronsäuren und Sulfonsäurederivate.
Wissenschaftliche Forschungsanwendungen
4-(Neopentyloxysulfonyl)phenylboronsäure wird in der wissenschaftlichen Forschung aufgrund seiner Vielseitigkeit in der organischen Synthese häufig verwendet. Einige ihrer Anwendungen umfassen:
Biologie: Wird bei der Entwicklung von Bor-haltigen Verbindungen für biologische Studien eingesetzt, wie z. B. Enzyminhibitoren und molekulare Sonden.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(Neopentyloxysulfonyl)phenylboronsäure beruht auf seiner Fähigkeit, stabile Komplexe mit verschiedenen molekularen Zielstrukturen zu bilden. Die Boronsäuregruppe kann mit Diolen und anderen Nukleophilen interagieren, was sie nützlich für die Entwicklung von Enzyminhibitoren und molekularen Sensoren macht . Die Sulfonylgruppe erhöht die Löslichkeit und Stabilität der Verbindung, wodurch sie an einer Vielzahl chemischer Reaktionen teilnehmen kann.
Vergleich Mit ähnlichen Verbindungen
4-(Neopentyloxysulfonyl)phenylboronsäure kann mit anderen Boronsäuren verglichen werden, wie z. B. Phenylboronsäure und 4-Morpholinophenylboronsäure . Während Phenylboronsäure eine einfachere Verbindung ist, bei der eine Phenylgruppe an das Boronsäure-Molekül gebunden ist, hat 4-(Neopentyloxysulfonyl)phenylboronsäure eine Neopentyl-Sulfonylgruppe, die zusätzliche Funktionalität und Reaktivität bietet . Dies macht sie einzigartig und vielseitiger in bestimmten synthetischen Anwendungen.
Ähnliche Verbindungen umfassen:
Phenylboronsäure: Eine basische Boronsäure, die in der organischen Synthese verwendet wird.
4-Morpholinophenylboronsäure: Ein Boronsäurederivat mit einer Morpholingruppe, das in der medizinischen Chemie verwendet wird.
Eigenschaften
IUPAC Name |
[4-(2,2-dimethylpropoxysulfonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO5S/c1-11(2,3)8-17-18(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSWCPUGAFITCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657074 | |
| Record name | {4-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-74-1 | |
| Record name | 1-(2,2-Dimethylpropyl) 4-boronobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,2-Dimethylpropoxy)sulfonyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386946.png)
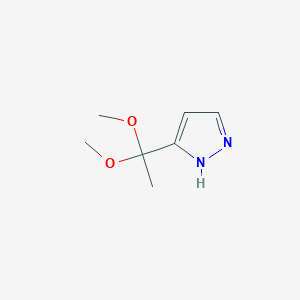
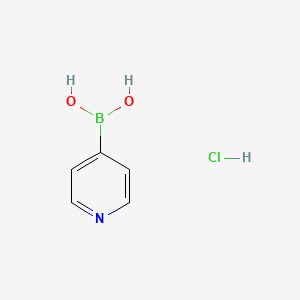

![1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386950.png)
![Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386951.png)
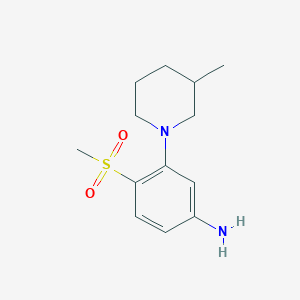
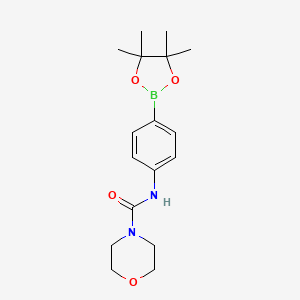
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)
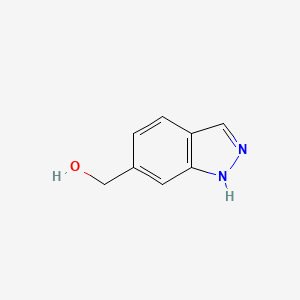

![1-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1386966.png)
